1-溴-2-(3-氯丙氧基)苯

描述

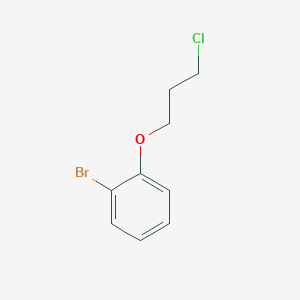

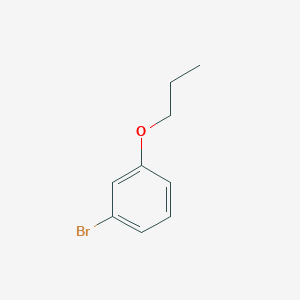

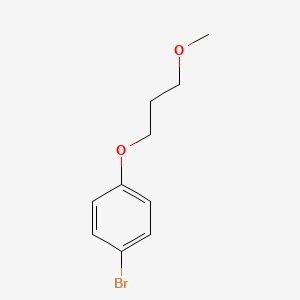

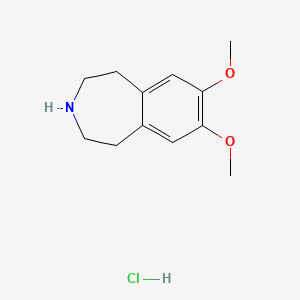

“1-Bromo-2-(3-chloropropoxy)benzene” is a chemical compound with the molecular formula C9H10BrClO . It has an average mass of 249.532 Da and a monoisotopic mass of 247.960342 Da .

Synthesis Analysis

The synthesis of bromochlorobenzenes, which are mixed aryl halides, involves various routes. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(3-chloropropoxy)benzene has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations . The FT-Raman and FT-IR spectra for this compound have been recorded and compared with the harmonic vibrational frequencies calculated using these methods .Physical And Chemical Properties Analysis

1-Bromo-2-(3-chloropropoxy)benzene has a molecular formula of C9H10BrClO and an average mass of 249.532 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用

Synthesis of Polysubstituted Benzenes

“1-Bromo-2-(3-chloropropoxy)benzene” can be utilized in the synthesis of polysubstituted benzenes, which are crucial in the development of complex organic compounds. The presence of the bromo and chloropropoxy groups allows for subsequent reactions like Suzuki couplings, which can introduce additional substituents onto the benzene ring .

Palladium-Catalyzed Arylations

This compound is valuable in palladium-catalyzed direct arylations. The bromo group acts as a good leaving group in the presence of a palladium catalyst, enabling the formation of carbon-carbon bonds with heteroarenes. This method is often used to synthesize heteroaromatic compounds that are prevalent in pharmaceuticals .

Pharmaceutical Intermediates

Due to its reactive sites, “1-Bromo-2-(3-chloropropoxy)benzene” serves as an intermediate in the production of various pharmaceuticals. It can undergo further functionalization to create active pharmaceutical ingredients (APIs) or other intermediates required in drug synthesis .

Environmental Research

In environmental chemistry, this compound can be used to study the behavior of organic contaminants in groundwater. Its unique structure allows it to mimic certain pollutants, making it a suitable candidate for understanding the transport and fate of these contaminants .

Organic Synthesis Research

Researchers in organic synthesis can employ “1-Bromo-2-(3-chloropropoxy)benzene” to explore new synthetic routes. Its structure provides a versatile starting point for the development of novel synthetic methodologies, which can be applied to create a wide range of organic molecules.

作用机制

Target of Action

It is known that bromobenzene, a similar compound, is used to introduce a phenyl group into other compounds . This suggests that 1-Bromo-2-(3-chloropropoxy)benzene might interact with similar targets.

Mode of Action

Bromobenzene, a structurally similar compound, is known to interact with its targets through the introduction of a phenyl group . This interaction could potentially lead to changes in the target molecule’s structure and function.

属性

IUPAC Name |

1-bromo-2-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXYXHHAKCIOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621989 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(3-chloropropoxy)benzene | |

CAS RN |

64010-39-5 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)